Akuammine Exhibits Distinct μ-Opioid Receptor Functional Antagonism, in Contrast to the Agonist Activity of Akuammidine
In radioligand binding assays, akuammine demonstrates high affinity for μ-opioid binding sites (Ki = 0.5 μM) but functionally acts as an antagonist at μ-opioid receptors with a pKB of 5.7 against the selective μ-agonist DAMGO [1]. In stark contrast, akuammidine shows a similar binding affinity for μ-sites (Ki = 0.6 μM) but functions as a μ-agonist, with its actions in the mouse-isolated vas deferens being antagonized by naloxone and the μ-selective antagonist CTOP [1].
| Evidence Dimension | μ-Opioid Receptor Binding Affinity and Functional Activity |
|---|---|
| Target Compound Data | Ki = 0.5 μM (μ binding); pKB = 5.7 (μ antagonism) |
| Comparator Or Baseline | Akuammidine: Ki = 0.6 μM (μ binding); μ-agonist activity |
| Quantified Difference | Ki values are comparable (0.5 μM vs 0.6 μM), but functional activity is opposite: antagonist vs agonist |
| Conditions | Radioligand binding assays using [3H]-DAMGO at μ-opioid receptors; functional antagonism measured against DAMGO in mouse vas deferens |
Why This Matters
This functional divergence at the μ-opioid receptor is critical for studies investigating opioid receptor signaling bias, antagonist pharmacology, or the development of mixed-action opioid ligands.
- [1] Menzies, J.R.W., Paterson, S.J., Duwiejua, M., Corbett, A.D. (1998). Opioid activity of alkaloids extracted from Picralima nitida (fam. Apocynaceae). European Journal of Pharmacology, 350(1), 101-108. View Source
